2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide
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Overview
Description
2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide is a complex organic compound known for its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide typically involves the reaction of malonamide derivatives with methoxyimino compounds under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride or potassium carbonate, to facilitate the formation of the desired product. The reaction temperature and solvent choice are crucial factors that influence the yield and purity of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The process may include steps such as purification through recrystallization or chromatography to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the methoxyimino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Various nucleophiles, depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxo derivatives, while reduction may produce amine derivatives.
Scientific Research Applications
2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The presence of trifluoromethyl groups enhances its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
- 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(3-methylphenyl)malonamide
- 2-[(methoxyimino)methyl]-N~1~,N~3~-bis(4-chlorophenyl)malonamide
Uniqueness
2-[(methoxyimino)methyl]-N~1~,N~3~-bis[2-(trifluoromethyl)phenyl]malonamide is unique due to the presence of trifluoromethyl groups, which impart distinct chemical and physical properties
Properties
IUPAC Name |
2-[(E)-methoxyiminomethyl]-N,N'-bis[2-(trifluoromethyl)phenyl]propanediamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15F6N3O3/c1-31-26-10-11(16(29)27-14-8-4-2-6-12(14)18(20,21)22)17(30)28-15-9-5-3-7-13(15)19(23,24)25/h2-11H,1H3,(H,27,29)(H,28,30)/b26-10+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIHKZVINLLQFEP-NSKAYECMSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC(C(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C(C(=O)NC1=CC=CC=C1C(F)(F)F)C(=O)NC2=CC=CC=C2C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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